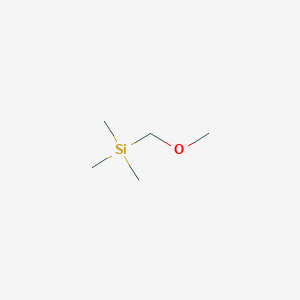

Methoxymethyltrimethylsilane

描述

The exact mass of the compound (Methoxymethyl)trimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

methoxymethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14OSi/c1-6-5-7(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNQXAYCPNTVHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163581 | |

| Record name | (Methoxymethyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14704-14-4 | |

| Record name | (Methoxymethyl)trimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014704144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Methoxymethyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Methoxymethyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Methoxymethyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of methoxymethyltrimethylsilane (MOM-TMS), a valuable reagent in organic chemistry, particularly for the protection of alcohols. This document details the most common and reliable laboratory-scale synthesis protocol, including reaction mechanism, experimental procedures, purification techniques, and characterization data. Safety precautions and potential side reactions are also discussed to ensure a safe and successful synthesis.

Introduction

This compound (MOM-TMS) is an organosilicon compound widely used in organic synthesis. Its primary application is as a precursor to methoxymethyl (MOM) ethers, a common protecting group for alcohols. The MOM group is valued for its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions. This guide focuses on a robust and accessible synthesis of MOM-TMS suitable for a research laboratory setting.

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound involves the reaction of chloromethyltrimethylsilane (B1583789) with sodium methoxide (B1231860). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Mechanism

The synthesis of this compound from chloromethyltrimethylsilane and sodium methoxide is a classic example of a Williamson ether synthesis, proceeding through an SN2 pathway.

Reaction:

(CH₃)₃SiCH₂Cl + NaOCH₃ → (CH₃)₃SiCH₂OCH₃ + NaCl

Mechanism:

The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electrophilic carbon atom of chloromethyltrimethylsilane. This attack occurs from the backside of the carbon-chlorine bond, leading to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new carbon-oxygen bond forms, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group.

transition_state [label=<

H | CH₃O···C···Cl | Si(CH₃)₃

, shape=box, style=dashed, color="#EA4335"];

products [label="(CH₃)₃SiCH₂OCH₃ + Na⁺Cl⁻"];

reagents -> transition_state [label="Backside Attack", fontcolor="#34A853"]; transition_state -> products [label="Leaving Group Departure", fontcolor="#FBBC05"]; } caption [label="Figure 1: SN2 Reaction Mechanism for MOM-TMS Synthesis", fontname="Arial", fontsize=10, fontcolor="#5F6368"];

Potential Side Reactions

While the SN2 reaction is generally efficient, certain conditions can lead to side reactions. The primary concern is the cleavage of the silicon-carbon bond. This is more likely to occur with stronger, bulkier bases or at elevated temperatures for prolonged periods. However, with sodium methoxide in methanol (B129727) at reflux, this side reaction is minimal.

Another potential issue is the presence of water in the reaction mixture. Sodium methoxide is a strong base and will react with water to form methanol and sodium hydroxide (B78521). The presence of hydroxide ions can promote undesired side reactions. Therefore, the use of anhydrous methanol and proper handling of sodium methoxide are crucial.

Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Chloromethyltrimethylsilane | 122.66 | 122.7 g | 1.0 | Use a high-purity grade. |

| Sodium | 22.99 | 25.3 g | 1.1 | Handle with care; highly reactive. |

| Anhydrous Methanol | 32.04 | 500 mL | - | Must be dry. |

| Diethyl Ether | 74.12 | As needed | - | For extraction. |

| Saturated Sodium Chloride Solution (Brine) | - | As needed | - | For washing. |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying. |

Procedure

-

Preparation of Sodium Methoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place 400 mL of anhydrous methanol. Carefully add 25.3 g (1.1 mol) of sodium metal in small portions to the stirred methanol. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation and take appropriate safety precautions. After all the sodium has reacted, a solution of sodium methoxide in methanol will be formed.

-

Reaction: To the freshly prepared sodium methoxide solution, add 122.7 g (1.0 mol) of chloromethyltrimethylsilane dropwise from the dropping funnel over a period of 30 minutes. After the addition is complete, heat the reaction mixture to reflux and maintain it for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature. A white precipitate of sodium chloride will have formed. Pour the mixture into a separatory funnel containing 500 mL of water.

-

Extraction: Extract the aqueous mixture with two 150 mL portions of diethyl ether.

-

Washing: Combine the organic extracts and wash them with two 100 mL portions of saturated sodium chloride solution (brine).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation at atmospheric pressure. Collect the fraction boiling at 83-84 °C.

Characterization and Data

The synthesized this compound should be a colorless liquid.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₅H₁₄OSi |

| Molar Mass | 118.25 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 83-84 °C |

| Density | 0.758 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.390 |

Spectroscopic Data

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ ~3.3 (s, 3H, O-CH₃), ~3.2 (s, 2H, Si-CH₂-O), ~0.1 (s, 9H, Si-(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ ~70 (Si-CH₂-O), ~58 (O-CH₃), ~-2 (Si-(CH₃)₃) |

| IR (neat) | ν ~2950-2850 (C-H stretch), ~1100 (C-O stretch), ~1250, 840 (Si-C stretch) cm⁻¹ |

| Mass Spec (EI) | m/z (%): 103 (M-CH₃, 100%), 75, 73, 59, 45 |

Safety Precautions

-

Chloromethyltrimethylsilane: This compound is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Metal: Sodium is a highly reactive metal that reacts violently with water to produce flammable hydrogen gas and a corrosive sodium hydroxide solution. Handle it under an inert atmosphere or in a dry environment. Use non-metallic tools for handling.

-

Sodium Methoxide: This is a corrosive and flammable solid. It reacts with water to form methanol and sodium hydroxide. Handle it in a fume hood, and avoid contact with skin and eyes.

-

Anhydrous Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

-

Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon standing. Use it in a well-ventilated area, away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the synthesis.

Conclusion

The synthesis of this compound via the reaction of chloromethyltrimethylsilane and sodium methoxide is a reliable and high-yielding procedure suitable for research laboratories. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently prepare this valuable synthetic intermediate. Proper characterization of the final product is essential to ensure its purity and suitability for subsequent reactions.

References

Physical and chemical properties of Methoxymethyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methoxymethyltrimethylsilane (MOM-TMS), a versatile organosilicon compound. This document includes key physicochemical data, detailed experimental protocols for its synthesis and common reactions, and visual representations of its chemical behavior.

Core Properties of this compound

This compound, also known as (trimethylsilyl)methyl methyl ether, is a silyl (B83357) ether that finds application in organic synthesis, primarily as a protecting group and a synthetic intermediate.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.[1][2][3][4]

| Property | Value |

| Molecular Formula | C5H14OSi |

| Molecular Weight | 118.25 g/mol |

| CAS Number | 14704-14-4 |

| Appearance | Colorless liquid |

| Boiling Point | 83 °C at 740 mmHg |

| Density | 0.758 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.39 |

| Flash Point | -6 °C (closed cup) |

| Solubility | Forms an azeotrope with methanol (B129727). Soluble in many organic solvents. |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features |

| ¹H NMR (in CDCl₃) | Characteristic peaks corresponding to the trimethylsilyl (B98337) and methoxymethyl protons. |

| ¹³C NMR | Signals for the methyl carbons of the trimethylsilyl group, the methoxy (B1213986) carbon, and the methylene (B1212753) carbon. |

| ²⁹Si NMR | A single resonance characteristic of the silicon environment. |

| Infrared (IR) | Strong absorption band around 1100 cm⁻¹ characteristic of the C-O-C ether linkage. Absence of a broad O-H stretch indicates the absence of methanol impurity. |

Synthesis of this compound

This compound is commonly synthesized via the Williamson ether synthesis, reacting chloromethyltrimethylsilane (B1583789) with sodium methoxide (B1231860).

Experimental Protocol: Synthesis from Chloromethyltrimethylsilane

This protocol details the preparation of this compound from chloromethyltrimethylsilane and sodium methoxide.[5]

Materials:

-

Chloromethyltrimethylsilane

-

Sodium metal

-

Anhydrous Methanol

-

Anhydrous Diethyl Ether

-

Standard glassware for inert atmosphere reactions (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully dissolve sodium metal (1.13 moles) in anhydrous methanol (400 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. This will form a solution of sodium methoxide.

-

Once all the sodium has reacted, add chloromethyltrimethylsilane (1 mole) dropwise to the sodium methoxide solution while stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride.

-

The filtrate contains this compound and excess methanol. This compound forms an azeotrope with methanol. To isolate the pure product, wash the filtrate with water to remove methanol.

-

Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate), and then fractionally distill to obtain pure this compound. The boiling point of the product is 83 °C at 740 mmHg.

Applications in Organic Synthesis

This compound serves as a valuable reagent in several organic transformations.

Protection of Alcohols

This compound can be used to protect hydroxyl groups as methoxymethyl (MOM) ethers. The trimethylsilyl group facilitates the reaction.

This protocol provides a general procedure for the protection of a primary alcohol using this compound, activated by a catalytic amount of a Lewis acid.

Materials:

-

Primary alcohol

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (catalytic amount)

-

Anhydrous triethylamine (B128534) or diisopropylethylamine (DIPEA)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1 equivalent) in anhydrous DCM.

-

Add triethylamine or DIPEA (1.2 equivalents).

-

Cool the solution to 0 °C using an ice bath.

-

Add this compound (1.2 equivalents) to the stirred solution.

-

Add a catalytic amount of TMSOTf (e.g., 0.05 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting MOM-protected alcohol by silica (B1680970) gel column chromatography.

Deprotection of MOM Ethers

The cleavage of MOM ethers to regenerate the alcohol can be achieved under acidic conditions.

This protocol outlines a standard procedure for the deprotection of a MOM ether using acidic conditions.[6][7]

Materials:

-

MOM-protected alcohol

-

Methanol or a mixture of Tetrahydrofuran (THF) and water

-

Concentrated Hydrochloric Acid (HCl) or another strong acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate (B1210297) or other suitable extraction solvent

Procedure:

-

Dissolve the MOM-protected alcohol in methanol or a THF/water mixture.

-

Add a catalytic amount of concentrated HCl (a few drops) or another protic acid.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few minutes to several hours depending on the substrate.

-

Once the deprotection is complete, neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Remove the organic solvent (methanol or THF) under reduced pressure.

-

Extract the aqueous residue with ethyl acetate or another suitable organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

If necessary, purify the resulting alcohol by column chromatography.

Reaction with Organolithium Reagents

The methylene group in this compound can be deprotonated by a strong base like tert-butyllithium (B1211817) to form a nucleophilic organolithium species. This intermediate can then react with various electrophiles.

This protocol describes the generation of (methoxylithiomethyl)trimethylsilane and its subsequent reaction with an electrophile, such as an alkyl halide.[8][9]

Materials:

-

This compound

-

tert-Butyllithium in pentane (B18724) or hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., benzyl (B1604629) bromide)

-

Standard glassware for anhydrous, low-temperature reactions

Procedure:

-

To an oven-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a magnetic stirrer, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add this compound (1 equivalent) to the cold THF.

-

Slowly add tert-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated species.

-

Add the electrophile (e.g., benzyl bromide, 1 equivalent) dropwise to the reaction mixture at -78 °C.

-

After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by silica gel column chromatography.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] It is an irritant to the eyes, skin, and respiratory system. Always work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its properties allow for its use in the protection of alcohols and as a precursor to nucleophilic species for the formation of new carbon-carbon bonds. The experimental protocols provided in this guide offer a starting point for its application in research and development. Proper handling and safety measures are essential when working with this compound.

References

- 1. MOM Ethers [organic-chemistry.org]

- 2. CN105646564B - A kind of preparation method of chloromethyl trimethoxy silane - Google Patents [patents.google.com]

- 3. (METHOXYMETHYL)TRIMETHYLSILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

Methoxymethyltrimethylsilane: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 14704-14-4 Molecular Formula: C₅H₁₄OSi

This technical guide provides an in-depth overview of Methoxymethyltrimethylsilane, a versatile reagent in organic synthesis with applications in the development of pharmaceutically relevant compounds. The document details its chemical structure, physical and spectroscopic properties, and provides a key experimental protocol for its application in the synthesis of polysubstituted pyrrolidines, a class of compounds with significant potential in drug discovery.

Core Data and Molecular Structure

This compound, also known as (Trimethylsilyl)methyl methyl ether, is an organosilicon compound featuring a methoxymethyl group attached to a trimethylsilyl (B98337) moiety. Its unique structure allows it to serve as a stable precursor to azomethine ylides, which are valuable intermediates in cycloaddition reactions for the synthesis of nitrogen-containing heterocycles.

Molecular Structure:

The linear formula for this compound is CH₃OCH₂Si(CH₃)₃.

Physical and Chemical Properties:

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 118.25 g/mol | |

| Appearance | Colorless liquid | |

| Density | 0.758 g/mL at 25 °C | |

| Boiling Point | 83 °C at 740 mmHg | |

| Refractive Index | n20/D 1.39 | |

| SMILES | COC--INVALID-LINK--(C)C | |

| InChI | InChI=1S/C5H14OSi/c1-6-5-7(2,3)4/h5H2,1-4H3 | |

| InChIKey | PPNQXAYCPNTVHH-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize its ¹H NMR, ¹³C NMR, and Mass Spectrometry data.

¹H NMR Spectroscopy:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.2 | s | 3H | O-CH ₃ |

| ~2.9 | s | 2H | O-CH ₂-Si |

| ~0.0 | s | 9H | Si(CH ₃)₃ |

¹³C NMR Spectroscopy:

| Chemical Shift (ppm) | Assignment |

| ~65 | O-C H₂-Si |

| ~58 | O-C H₃ |

| ~-2 | Si(C H₃)₃ |

Mass Spectrometry (Electron Ionization):

| m/z | Relative Intensity | Possible Fragment |

| 103 | High | [M - CH₃]⁺ |

| 75 | High | [M - OCH₃]⁺ |

| 73 | High | [Si(CH₃)₃]⁺ |

| 45 | High | [CH₂OCH₃]⁺ |

Application in the Synthesis of Polysubstituted Pyrrolidines

A significant application of this compound lies in its use as a precursor for the synthesis of N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine. This intermediate readily forms an azomethine ylide, which can then undergo a 1,3-dipolar cycloaddition reaction with various olefins to produce polysubstituted pyrrolidines. Pyrrolidine (B122466) scaffolds are prevalent in many biologically active molecules and approved drugs, making this synthetic route highly relevant to drug development.

Experimental Protocol: Synthesis of N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine

This protocol is adapted from a patented procedure and outlines the synthesis of a key intermediate for pyrrolidine synthesis.

Step 1: Synthesis of N-(Trimethylsilylmethyl)benzylamine

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place trimethylchlorosilane.

-

Under a nitrogen atmosphere, heat the trimethylchlorosilane to 85 °C.

-

Slowly add benzylamine (B48309) dropwise to the heated solution. The molar ratio of trimethylchlorosilane to benzylamine should be between 1:2 and 1:3.

-

Maintain the reaction temperature between 110-130 °C and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

After completion, cool the reaction mixture and purify the product by vacuum distillation to obtain N-(trimethylsilylmethyl)benzylamine.

Step 2: Synthesis of N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine

-

In a three-necked flask under a nitrogen atmosphere, place formalin (37% formaldehyde (B43269) solution).

-

Cool the flask to 0 °C and slowly add the N-(trimethylsilylmethyl)benzylamine synthesized in Step 1. The molar ratio of N-(trimethylsilylmethyl)benzylamine to formaldehyde should be approximately 1:1.5.

-

Maintain the temperature at 0 °C and stir the reaction mixture for 1 hour.

-

After 1 hour, add anhydrous potassium carbonate in portions, followed by the addition of methanol.

-

Allow the reaction to stir overnight at room temperature.

-

Filter the reaction mixture and separate the layers.

-

The organic layer is concentrated under reduced pressure to remove methanol, yielding the crude product.

-

Purify the crude product by vacuum distillation to obtain pure N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine as a colorless liquid.

Workflow and Reaction Pathway Diagrams

The following diagrams illustrate the synthesis of the azomethine ylide precursor and its subsequent application in the synthesis of polysubstituted pyrrolidines.

Spectroscopic data of Methoxymethyltrimethylsilane (1H NMR, 13C NMR, IR, MS)

This guide provides a comprehensive overview of the spectroscopic data for Methoxymethyltrimethylsilane (MOM-TMS), a compound frequently utilized in organic synthesis as a protecting group for alcohols. The following sections detail its characteristic signatures in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, along with standardized experimental protocols for data acquisition. This document is intended for researchers and professionals in the fields of chemical synthesis and drug development.

Spectroscopic Data

The empirical formula for this compound is C₅H₁₄OSi, with a molecular weight of 118.25 g/mol . Its structure, CH₃OCH₂Si(CH₃)₃, gives rise to distinct and predictable spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by three distinct singlets, corresponding to the three unique proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.30 | Singlet | 3H | O-CH₃ |

| ~3.25 | Singlet | 2H | O-CH₂ -Si |

| ~0.10 | Singlet | 9H | Si-(CH₃ )₃ |

Note: Chemical shifts are approximate and can vary slightly based on the solvent and concentration used.

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum shows three signals, corresponding to the three non-equivalent carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~65-75 | O-CH₂ -Si |

| ~50-60 | O-CH₃ |

| ~(-2)-2 | Si-(CH₃ )₃ |

Note: Chemical shifts are approximate and referenced to a standard like Tetramethylsilane (TMS).[1][2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups.

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 2950-2850 | Strong | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1260-1245 | Strong | Si-CH₃ Symmetric Bend | Trimethylsilyl |

| 1190-1000 | Strong | Si-O-C Asymmetric Stretch | Silyl Ether |

| 865-750 | Strong | Si-C Stretch / CH₃ Rock | Trimethylsilyl |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 118 is often weak or absent due to the lability of the molecule.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment Ion |

| 103 | Moderate | [M - CH₃]⁺ |

| 89 | Moderate | [M - C₂H₅]⁺ or [Si(CH₃)₃O]⁺ |

| 75 | High | [O=Si(CH₃)₃]⁺ |

| 73 | Base Peak | [Si(CH₃)₃]⁺ |

| 45 | High | [CH₃OCH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Ensure the solution is homogeneous and free of any particulate matter.

-

-

Instrument Setup :

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition :

-

For ¹H NMR : Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

For ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer acquisition time may be necessary.[3]

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation :

-

As this compound is a liquid, the neat liquid can be analyzed directly.

-

Place a single drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr) or the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

If using salt plates, place a second plate on top to create a thin liquid film.

-

-

Instrument Setup :

-

Record a background spectrum of the empty IR beam path (or the clean ATR crystal). This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition :

-

Place the prepared sample in the instrument's sample compartment.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing :

-

The instrument software will perform a Fourier transform on the interferogram to produce the final IR spectrum (transmittance vs. wavenumber).

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS) Protocol

-

Sample Introduction :

-

Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for separation from any impurities.

-

-

Ionization :

-

Utilize Electron Ionization (EI) as the ionization method. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[1]

-

-

Mass Analysis :

-

The resulting positive ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection and Data Processing :

-

A detector records the abundance of ions at each m/z value.

-

The software generates a mass spectrum, which is a plot of relative intensity versus m/z.

-

Identify the base peak (most intense peak) and other significant fragment ions to elucidate the fragmentation pattern.

-

Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a liquid chemical sample like this compound.

References

Mechanism of action of Methoxymethyltrimethylsilane as a protecting group

An In-depth Technical Guide on the Mechanism of Action of Silyl (B83357) and Alkoxymethyl Ether Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the strategic use of protecting groups is a cornerstone of success. The ability to selectively mask and deprotect reactive functional groups, such as alcohols, is paramount to achieving desired chemical transformations without unintended side reactions. This technical guide provides a comprehensive overview of the mechanism of action of two widely employed classes of protecting groups for hydroxyl functionalities: silyl ethers, exemplified by the trimethylsilyl (B98337) (TMS) group, and alkoxymethyl ethers, represented by the methoxymethyl (MOM) group. This document details their synthesis (protection), cleavage (deprotection), and the logical workflows involved, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Trimethylsilyl (TMS) Ethers as Protecting Groups

The trimethylsilyl (TMS) group is a silyl ether-based protecting group frequently used for alcohols due to its ease of introduction and mild removal conditions. It is particularly suitable for protecting alcohols from strongly basic reagents, organometallics, and certain oxidation and reduction conditions.

Mechanism of Protection (Silylation)

The protection of an alcohol as a TMS ether typically involves the reaction of the alcohol with a silylating agent, most commonly trimethylsilyl chloride (TMSCl), in the presence of a non-nucleophilic base.

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of TMSCl.[1][2] The silicon atom is a good electrophile due to the polarization of the Si-Cl bond. Being a third-row element, silicon is larger than carbon and forms longer bonds, which reduces steric hindrance and makes it susceptible to nucleophilic attack, often following an SN2-like mechanism.[1] A base, such as triethylamine (B128534) (Et₃N) or pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3][4]

Caption: Protection of an alcohol using TMSCl and a base.

Mechanism of Deprotection (Desilylation)

The cleavage of TMS ethers can be accomplished under acidic conditions or, more commonly and selectively, with a source of fluoride (B91410) ions.

The high affinity of silicon for fluoride (the Si-F bond is one of the strongest single bonds) makes fluoride-based deprotection highly effective.[5] Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are frequently used. The fluoride ion attacks the silicon atom, forming a pentacoordinate silicon intermediate, which then breaks down to release the alkoxide and fluorotrimethylsilane. Subsequent workup protonates the alkoxide to regenerate the alcohol.

Caption: Deprotection of a TMS ether using a fluoride source.

Quantitative Data

| Protecting Group | Reagent | Base | Solvent | Time (h) | Yield (%) | Deprotection Reagent |

| TMS | TMSCl | Et₃N | CH₂Cl₂ | 0.5 - 2 | >90 | TBAF, THF |

| TMS | TMSCl | Pyridine | CH₂Cl₂ | 1 - 4 | >90 | H₃O⁺ |

| TMS | HMDS | (NH₄)₂SO₄ | neat | 1 - 12 | >85 | K₂CO₃, MeOH |

Experimental Protocols

1.4.1. General Procedure for TMS Protection of an Alcohol

-

To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C under an inert atmosphere, add triethylamine (1.5 equiv).

-

Slowly add trimethylsilyl chloride (1.2 equiv) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous phase with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

1.4.2. General Procedure for TMS Deprotection using TBAF

-

Dissolve the TMS-protected alcohol (1.0 equiv) in tetrahydrofuran (B95107) (THF).

-

Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv).

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, quench with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the resulting alcohol by flash column chromatography.

Methoxymethyl (MOM) Ethers as Protecting Groups

The methoxymethyl (MOM) group is an acetal-based protecting group for alcohols. MOM ethers are stable to a wide range of nucleophilic and basic conditions, as well as to many oxidizing and reducing agents.

Mechanism of Protection

The most common method for the formation of MOM ethers is the reaction of an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[6][7]

The reaction is a Williamson ether synthesis-type reaction. The base deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of MOMCl in an SN2 reaction, displacing the chloride ion.

Caption: Protection of an alcohol using MOMCl and a base.

Safety Note: Chloromethyl methyl ether (MOMCl) is a known human carcinogen and a potent alkylating agent. Appropriate safety precautions, such as working in a well-ventilated fume hood and using personal protective equipment, are essential when handling this reagent.[7]

Mechanism of Deprotection

MOM ethers are acetals and are therefore readily cleaved under acidic conditions.[6] The mechanism involves protonation of one of the ether oxygens, followed by elimination to form an oxocarbenium ion and the free alcohol. The oxocarbenium ion is then quenched by water or another nucleophile present in the reaction mixture.

Caption: Acid-catalyzed deprotection of a MOM ether.

Quantitative Data

| Protecting Group | Reagent | Base | Solvent | Time (h) | Yield (%) | Deprotection Reagent |

| MOM | MOMCl | DIPEA | CH₂Cl₂ | 1 - 3 | >90 | HCl, MeOH/H₂O |

| MOM | MOMCl | NaH | THF | 0.5 - 2 | >90 | TFA, CH₂Cl₂ |

| MOM | CH₂(OCH₃)₂ | P₂O₅ | CHCl₃ | 2 - 6 | 70-90 | p-TsOH, MeOH |

Experimental Protocols

2.4.1. General Procedure for MOM Protection of an Alcohol

-

To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA) (2.0 equiv).

-

Add chloromethyl methyl ether (MOMCl) (1.5 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

2.4.2. General Procedure for MOM Deprotection using Acid

-

Dissolve the MOM-protected compound (1.0 equiv) in a mixture of methanol (B129727) and water (e.g., 9:1).

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).

-

Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) until the deprotection is complete, as monitored by TLC.

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Orthogonal Protection Strategies

A key advantage in complex synthesis is the use of orthogonal protecting groups, which can be removed under different conditions, allowing for selective deprotection. MOM and TMS groups are often used in such strategies. For instance, a TMS ether can be cleaved with fluoride ions without affecting a MOM ether, while a MOM ether can be removed with acid, a condition under which a more robust silyl ether like TBDMS might be stable.[8]

Caption: Example workflow of an orthogonal protection strategy.

Conclusion

The trimethylsilyl (TMS) and methoxymethyl (MOM) protecting groups are invaluable tools in modern organic synthesis. Understanding their respective mechanisms of action for both protection and deprotection allows for their strategic application in the synthesis of complex molecules. The choice between these and other protecting groups depends on the specific reaction conditions to be employed in subsequent synthetic steps and the overall strategy for the construction of the target molecule. The data and protocols provided herein serve as a guide for researchers, scientists, and drug development professionals in the effective utilization of these fundamental protecting group methodologies.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. orgosolver.com [orgosolver.com]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. adichemistry.com [adichemistry.com]

- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 8. Silyl Groups - Gelest [technical.gelest.com]

Reactivity of Methoxymethyltrimethylsilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methoxymethyltrimethylsilane (MOM-TMS) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the methoxymethyl (MOM) protecting group. This guide provides an in-depth analysis of the reactivity of this compound with a variety of key functional groups, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its effective application in complex molecule synthesis.

Reaction with Alcohols

The protection of alcohols as their MOM ethers is a common strategy to mask their reactivity towards various reaction conditions. This compound, in the presence of a catalytic amount of a strong Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), serves as an efficient reagent for this transformation.

Reaction Scheme:

The reaction proceeds via the activation of the this compound by the Lewis acid, generating a highly electrophilic methoxymethyl cation equivalent, which is then trapped by the alcohol.

Quantitative Data for Methoxymethylation of Alcohols

| Substrate (Alcohol) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Alcohol | TMSOTf (cat.) | CH₂Cl₂ | 0 to rt | 1 - 3 | >90 |

| Secondary Alcohol | TMSOTf (cat.) | CH₂Cl₂ | 0 to rt | 2 - 5 | 85-95 |

| Phenol | TMSOTf (cat.) | CH₂Cl₂ | 0 to rt | 1 - 2 | >95 |

Experimental Protocol: Methoxymethylation of a Primary Alcohol

-

To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C under an inert atmosphere, add this compound (1.2 equiv).

-

Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.05 - 0.1 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired methoxymethyl ether.

Signaling Pathway for Alcohol Methoxymethylation

Reaction with Amines

Similar to alcohols, primary and secondary amines can be protected as their N-MOM derivatives using this compound. The reaction typically requires a Lewis acid catalyst to facilitate the transfer of the methoxymethyl group.

Reaction Scheme:

The choice of Lewis acid can be critical to avoid side reactions and achieve high yields.

Quantitative Data for Methoxymethylation of Amines

| Substrate (Amine) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Amine (Aniline) | TMSOTf (cat.) | CH₂Cl₂ | 0 to rt | 2 - 4 | 80-90 |

| Secondary Amine | TMSOTf (cat.) | CH₂Cl₂ | rt | 3 - 6 | 75-85 |

Experimental Protocol: Methoxymethylation of a Primary Amine

-

To a solution of the primary amine (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add this compound (1.5 equiv).

-

Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the N-methoxymethyl protected amine.

Reaction with Thiols

Thiols can be converted to their corresponding methoxymethyl thioethers using this compound. This reaction also generally requires catalytic activation by a Lewis acid.

Reaction Scheme:

Quantitative Data for Methoxymethylation of Thiols

| Substrate (Thiol) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | TMSOTf (cat.) | CH₂Cl₂ | 0 to rt | 1 - 2 | >90 |

| Aliphatic Thiol | TMSOTf (cat.) | CH₂Cl₂ | 0 to rt | 2 - 4 | 85-95 |

Experimental Protocol: Methoxymethylation of a Thiol

-

In a flame-dried flask under an inert atmosphere, dissolve the thiol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C and add this compound (1.2 equiv).

-

Add a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.05 equiv).

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, monitoring completion by TLC.

-

Upon completion, dilute the reaction with dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via flash chromatography.

Reaction with Carboxylic Acids

This compound can be used to convert carboxylic acids into their corresponding methoxymethyl esters. This reaction is typically promoted by a catalyst that activates the silane.

Reaction Scheme:

Quantitative Data for Methoxymethyl Esterification of Carboxylic Acids

| Substrate (Carboxylic Acid) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzoic Acid | TMSOTf (cat.) | CH₂Cl₂ | rt | 4 - 6 | 80-90 |

| Aliphatic Carboxylic Acid | TMSOTf (cat.) | CH₂Cl₂ | rt | 5 - 8 | 75-85 |

Experimental Protocol: Methoxymethyl Esterification of a Carboxylic Acid

-

To a solution of the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add this compound (1.5 equiv).

-

Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equiv).

-

Stir the mixture at room temperature for 4-8 hours.

-

Monitor the reaction by TLC. Upon completion, quench with saturated aqueous sodium bicarbonate.

-

Extract with dichloromethane, dry the organic phase over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Reaction with Carbonyls (Aldehydes and Ketones)

This compound can react with aldehydes and ketones in the presence of a Lewis acid to form methoxymethyl-protected hemiacetals or acetals. The reaction outcome can depend on the stoichiometry and reaction conditions.

Reaction Scheme (Hemiacetal formation):

Quantitative Data for Reaction with Carbonyls

| Substrate (Carbonyl) | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | TMSOTf | CH₂Cl₂ | -78 to rt | 2 - 4 | 70-80 |

| Cyclohexanone | TMSOTf | CH₂Cl₂ | -78 to rt | 3 - 5 | 65-75 |

Experimental Protocol: Reaction with an Aldehyde

-

To a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C, add this compound (1.2 equiv).

-

Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.1 equiv) dropwise.

-

Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature over 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer, and concentrate.

-

Purify the crude product by flash chromatography.

Logical Relationship for Carbonyl Activation

Reaction with Epoxides

The ring-opening of epoxides with this compound, promoted by a Lewis acid, provides a route to β-methoxymethyl alcohols. The regioselectivity of the attack depends on the substitution pattern of the epoxide and the reaction conditions.

Reaction Scheme:

In the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf), epoxides like cyclohexene (B86901) oxide can be opened by the methoxy (B1213986) group.[1]

Quantitative Data for Epoxide Ring-Opening

| Substrate (Epoxide) | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cyclohexene Oxide | TMSOTf | CH₂Cl₂ | -78 to 0 | 1 - 3 | 75-85 |

| Styrene Oxide | TMSOTf | CH₂Cl₂ | -78 to 0 | 2 - 4 | 70-80 (mixture of regioisomers) |

Experimental Protocol: Ring-Opening of Cyclohexene Oxide

-

A solution of cyclohexene oxide (1.0 equiv) and this compound (1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂) is cooled to -78 °C under an inert atmosphere.

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equiv) is added dropwise.

-

The reaction is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 2 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The product is purified by flash column chromatography.

Experimental Workflow for Epoxide Ring-Opening

References

Stability of Methoxymethyltrimethylsilane Under Various Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxymethyltrimethylsilane (MOM-TMS), with the chemical formula CH₃OCH₂Si(CH₃)₃ and CAS number 14704-14-4, is an organosilicon compound that finds utility in organic synthesis, primarily as a precursor for silylating agents and in the formation of methoxymethyl (MOM) ethers, a common protecting group for alcohols. Understanding the stability of MOM-TMS under a range of experimental conditions is paramount for its effective storage, handling, and application in multi-step synthetic routes. This technical guide provides a comprehensive overview of the stability of this compound, presenting available data, outlining experimental protocols for stability assessment, and visualizing key degradation pathways.

While specific kinetic data for the decomposition of this compound is not extensively available in the public domain, its stability can be largely inferred from the well-documented behavior of the methoxymethyl (MOM) ether functional group. The MOM group is known for its robustness in basic and nucleophilic environments and its lability under acidic conditions.[1][2]

Data Presentation

The stability of this compound is qualitatively understood across various conditions. The following tables summarize this information, drawing parallels from the known stability of MOM ethers.

Table 1: Qualitative Stability of this compound under Different pH Conditions

| Condition | Reagent/pH Range | Temperature | Stability | Expected Decomposition Products |

| Acidic | pH < 4 | Room Temperature | Labile | Trimethylsilanol, Methanol, Formaldehyde |

| Neutral | pH 7 | Room Temperature | Generally Stable | - |

| Basic | pH > 9 | Room Temperature | Stable | - |

Table 2: Compatibility of this compound with Common Laboratory Reagents

| Reagent Class | Specific Examples | Compatibility | Notes |

| Strong Oxidizing Agents | Peroxides, Permanganates | Incompatible | Can lead to oxidation of the methoxy (B1213986) group and potentially vigorous reactions. |

| Strong Acids | HCl, H₂SO₄, Lewis Acids (e.g., TiCl₄) | Incompatible | Rapid cleavage of the methoxymethyl group is expected.[1] |

| Strong Bases | n-BuLi, LDA, NaH | Compatible | The MOM ether linkage is generally stable to strong, non-nucleophilic bases.[3] |

| Reducing Agents | LiAlH₄, NaBH₄ | Compatible | The ether and silane (B1218182) functionalities are typically stable to common hydride reducing agents. |

| Nucleophiles | Grignard reagents, Organolithiums | Compatible | Generally stable, allowing for reactions at other sites of a molecule.[1] |

| Water/Moisture | Humid air, aqueous workup | Sensitive | Susceptible to slow hydrolysis, particularly in the presence of acid or base catalysts. |

Experimental Protocols

To assess the stability of this compound under specific experimental conditions, a systematic study can be designed. The following protocols provide a framework for such an investigation.

Protocol 1: Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

-

This compound

-

Buffered solutions (pH 4, 7, and 9)

-

Internal standard (e.g., dodecane)

-

Gas chromatograph-mass spectrometer (GC-MS) or Quantitative NMR (qNMR) spectrometer

-

Thermostated reaction vessels

Procedure:

-

Prepare stock solutions of this compound in a suitable inert solvent (e.g., acetonitrile).

-

In separate thermostated reaction vessels maintained at a constant temperature (e.g., 25 °C, 40 °C, 60 °C), add a known volume of the buffered solution.

-

Initiate the experiment by adding a known amount of the this compound stock solution and the internal standard to each reaction vessel.

-

At predetermined time intervals, withdraw an aliquot from each vessel.

-

Immediately quench the hydrolysis by neutralizing the aliquot if necessary and extract the components with a suitable organic solvent (e.g., diethyl ether).

-

Analyze the organic extract by GC-MS or qNMR to quantify the remaining this compound relative to the internal standard.

-

Plot the concentration of this compound versus time to determine the rate of hydrolysis and the half-life at each pH and temperature.

Protocol 2: Thermal Stability Assessment

Objective: To determine the thermal decomposition profile of this compound.

Materials:

-

This compound

-

Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer or FTIR spectrometer

-

Inert gas supply (e.g., Nitrogen, Argon)

Procedure:

-

Place a small, accurately weighed sample of this compound into the TGA sample pan.

-

Heat the sample under a controlled temperature program (e.g., a ramp of 10 °C/min) in an inert atmosphere.

-

Record the mass loss as a function of temperature.

-

Simultaneously, analyze the evolved gases using the coupled mass spectrometer or FTIR to identify the decomposition products.

-

The onset temperature of decomposition and the temperature of maximum mass loss rate provide information on the thermal stability of the compound.

Mandatory Visualization

Conclusion

This compound exhibits a stability profile characteristic of a methoxymethyl ether. It is generally stable under basic, nucleophilic, and reductive conditions, making it a useful reagent in synthetic sequences that employ such transformations.[1][3] However, its susceptibility to cleavage under acidic conditions and potential for slow hydrolysis necessitates careful handling and storage in a dry, inert atmosphere. For critical applications, especially in drug development where process robustness is essential, it is highly recommended to perform stability studies under the specific conditions of the intended reaction or storage to generate quantitative data. The protocols and visualizations provided in this guide offer a comprehensive framework for understanding and evaluating the stability of this compound.

References

Discovery and First Synthesis of Methoxymethyltrimethylsilane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery and inaugural synthesis of methoxymethyltrimethylsilane, a valuable reagent in organic chemistry. We will explore the original experimental protocol, present key quantitative data, and provide a visual representation of the synthesis workflow.

Introduction

The field of organosilicon chemistry has provided a plethora of versatile reagents for organic synthesis. Among these, alkoxymethyltrimethylsilanes serve as important building blocks and protecting groups. This document focuses on the foundational synthesis of the simplest member of this class, this compound, as first reported by J. L. Speier in 1948.

The First Synthesis: Speier, 1948

The first documented synthesis of this compound was achieved by J. L. Speier and reported in the Journal of the American Chemical Society.[1] The synthesis involves the reaction of chloromethyltrimethylsilane (B1583789) with sodium methoxide (B1231860) in a methanol (B129727) solvent. Speier's work was pivotal in demonstrating a viable method for the formation of the Si-CH₂-O linkage, and it also investigated the competing cleavage of the Si-C bond by alkoxides.

Experimental Protocol

The following is a detailed description of the experimental procedure as reported by Speier for the first synthesis of this compound.[1]

Objective: To synthesize this compound from chloromethyltrimethylsilane and sodium methoxide.

Reagents:

-

Sodium (Na)

-

Dry Methanol (CH₃OH)

-

Chloromethyltrimethylsilane ((CH₃)₃SiCH₂Cl)

Procedure:

-

Preparation of Sodium Methoxide Solution: 26 grams (1.13 moles) of sodium was dissolved in 400 mL of dry methanol. This in situ preparation generates a solution of sodium methoxide (NaOCH₃) in methanol.

-

Reaction: 122.5 grams (1 mole) of chloromethyltrimethylsilane was added to the freshly prepared sodium methoxide solution.

-

Reflux: The reaction mixture was heated to boiling and maintained at reflux for a period of two hours.

-

Work-up and Distillation: Following the reflux period, the reaction mixture was distilled.

-

A significant portion of the distillate was an azeotrope of this compound and methanol, which boiled at 60°C. This azeotrope contained 64% of the desired ether by volume.

-

A second, poorly defined fraction was collected at 61°C, which contained the ether, methanol, and some unreacted chloromethyltrimethylsilane.

-

A third fraction was collected at 64°C, consisting of methanol with no silicon-containing compounds.

-

-

Purification: The first two fractions containing the product were combined, washed with water to remove the methanol, and then redistilled to yield the pure this compound.

Quantitative Data

The following table summarizes the key quantitative data from Speier's original publication on the synthesis of this compound.[1]

| Parameter | Value |

| Reactants | |

| Sodium | 26 g (1.13 mol) |

| Methanol | 400 mL |

| Chloromethyltrimethylsilane | 122.5 g (1.0 mol) |

| Reaction Conditions | |

| Solvent | Methanol |

| Reaction Time | 2 hours |

| Reaction Temperature | Boiling point of methanol |

| Product Information | |

| Product Name | This compound |

| Boiling Point (pure) | 83°C |

| Boiling Point (azeotrope with methanol) | 60°C |

| Composition of Azeotrope | 64% this compound (by volume) |

| Yield | A "good yield" was reported, though a specific percentage was not provided in the initial publication for the methoxy (B1213986) derivative. For the analogous ethoxy derivative, a 70% yield was reported. |

| Side Reactions | No detectable amount of cleavage of the chloromethyl group was observed. |

Synthesis Workflow

The following diagram illustrates the logical flow of the first synthesis of this compound.

Caption: Workflow for the first synthesis of this compound.

Conclusion

The seminal work of J. L. Speier in 1948 laid the groundwork for the synthesis of this compound.[1] The straightforward reaction of chloromethyltrimethylsilane with sodium methoxide in methanol provided a robust method for obtaining this valuable synthetic intermediate. The detailed experimental protocol and the characterization of the product's properties from this original research continue to be of fundamental importance to chemists in both academic and industrial settings.

References

Theoretical Insights into the Reaction Mechanisms of Methoxymethyltrimethylsilane: An Analogical Study

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide explores the theoretical underpinnings of Methoxymethyltrimethylsilane (MOM-TMS) reaction mechanisms. In the absence of direct computational studies on MOM-TMS, this document leverages research on analogous organosilicon compounds, including tetramethoxysilane (B109134) (TMOS) and various methylsilanes, to infer potential reaction pathways. The content herein provides a foundational understanding of the thermal decomposition and oxidation reactions that MOM-TMS may undergo, supported by quantitative data from related systems. Detailed computational methodologies and visualized reaction pathways are presented to facilitate further research and application in relevant fields.

Introduction

Inferred Reaction Mechanisms of this compound

Based on studies of analogous compounds, two primary reaction pathways are considered for MOM-TMS: thermal decomposition and oxidation by hydroxyl radicals.

Thermal Decomposition

The thermal decomposition of organosilicon compounds can proceed through various channels, including bond scission and elimination reactions. For MOM-TMS (CH₃OCH₂Si(CH₃)₃), the most probable initial decomposition steps involve the cleavage of the weakest bonds.

A plausible decomposition pathway, analogous to the Si-C bond scission observed in other methylsilanes, would be the homolytic cleavage of the Si-CH₂OCH₃ bond or a Si-CH₃ bond. The main decomposition channel of tetramethylsilane (B1202638) (TMS), for instance, is the Si–C bond scission forming a methyl radical (CH₃) and a trimethylsilyl (B98337) radical (Si(CH₃)₃)[1]. For tetramethoxysilane (TMOS), at elevated temperatures, decomposition occurs via an O-C bond scission[1].

Another possibility is a four-center elimination reaction, similar to what is observed in the decomposition of TMOS to form methanol[1]. In the case of MOM-TMS, this could involve the elimination of formaldehyde (B43269) (CH₂O) and the formation of trimethylsilane (B1584522).

The following diagram illustrates a potential workflow for investigating these decomposition pathways computationally.

Caption: Computational workflow for studying MOM-TMS decomposition.

Reaction with Hydroxyl Radicals

The reaction of organosilicon compounds with hydroxyl radicals (•OH) is a key atmospheric oxidation process. For compounds containing Si-CH₃ groups, the reaction typically proceeds via hydrogen abstraction from the methyl groups. Theoretical studies on the reactions of hydroxyl radicals with trimethylsilane and tetramethylsilane have been conducted to understand these mechanisms[2].

For MOM-TMS, hydrogen abstraction can occur from either the trimethylsilyl (Si(CH₃)₃) group or the methoxymethyl (CH₃OCH₂-) group. The relative rates of these abstraction channels would depend on the respective activation barriers. The resulting radical species would then undergo further reactions in the atmospheric environment.

The following diagram illustrates the potential pathways for the reaction of MOM-TMS with a hydroxyl radical.

Caption: Potential H-abstraction pathways for MOM-TMS + •OH.

Quantitative Data from Analogous Systems

The following tables summarize quantitative data from theoretical and experimental studies on compounds structurally related to MOM-TMS. This data can serve as a benchmark for estimating the reactivity of MOM-TMS.

Table 1: Thermal Decomposition Data for Related Silanes

| Compound | Decomposition Reaction | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Reference |

| Tetramethylsilane (TMS) | TMS → •CH₃ + •Si(CH₃)₃ | 267 | 5.9 × 10¹² exp(−267 kJ mol⁻¹/RT) | [1] |

| Tetramethoxysilane (TMOS) | TMOS → Products | 225 | 2.9 × 10¹¹ exp(- 225 kJ mol⁻¹/RT) | [1] |

Table 2: Reaction Data for Silanes with Hydroxyl Radicals

| Compound | Reaction | Activation Energy (kcal/mol) | Temperature Range (K) | Method | Reference |

| Cyclic Methylsiloxanes (D3, D4, D5) | H-abstraction by •OH | -2.92 to 0.79 | 313 - 353 | Experimental | [3] |

| Cyclic Methylsiloxanes (D3, D4, D5) | H-abstraction by •OH | -2.71 to -1.64 | 238 - 358 | Theoretical (M06-2X) | [3] |

| Trimethylsilane | H-abstraction by •OH | - | 200 - 2000 | Theoretical (CVT/SCT) | [2] |

| Tetramethylsilane | H-abstraction by •OH | - | 200 - 2000 | Theoretical (CVT/SCT) | [2] |

Note: Specific activation energies for Trimethylsilane and Tetramethylsilane reactions with •OH were not available in the provided snippets, but the reference indicates the calculation over a wide temperature range.

Experimental and Computational Protocols

The methodologies employed in the cited studies provide a robust framework for investigating the reaction mechanisms of MOM-TMS.

Computational Chemistry Methods

A common approach for studying reaction mechanisms is the use of Density Functional Theory (DFT).

-

Software: Gaussian, ORCA, etc.

-

Functionals and Basis Sets: The B3LYP functional with a 6-31+G(d,p) basis set is often used for geometry optimizations and frequency calculations[4]. For more accurate energy calculations, higher-level methods like M06-2X with larger basis sets (e.g., 6-311++G**) are employed[3].

-

Transition State Search: Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Reaction Path Following: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state connects the reactants and products.

-

Rate Constant Calculation: Canonical Variational Transition State Theory (CVT) with Small-Curvature Tunneling (SCT) contributions can be used to calculate rate constants over a range of temperatures[2].

The following diagram outlines the logical relationship in a typical DFT study of a reaction mechanism.

Caption: Logical flow of a DFT investigation into a reaction.

Experimental Methods

For gas-phase kinetics studies, shock-tube experiments coupled with sensitive detection techniques are powerful tools.

-

Apparatus: A shock tube is used to generate high temperatures and pressures for a short duration.

-

Detection: Gas chromatography/mass spectrometry (GC/MS) and high-repetition-rate time-of-flight mass spectrometry (HRR-TOF-MS) are used to identify and quantify the reaction products[1].

-

Reaction Chamber: For studying reactions with radicals like •OH, a gas-phase reaction chamber is utilized where the concentrations of reactants can be controlled and monitored over time[3].

Conclusion and Future Directions

While direct theoretical studies on the reaction mechanisms of this compound are currently lacking, a comprehensive understanding can be inferred from analogous organosilicon compounds. The primary pathways for MOM-TMS are likely to be thermal decomposition via bond scission or elimination, and oxidation through hydrogen abstraction by hydroxyl radicals. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers to design and execute specific computational and experimental studies on MOM-TMS. Future work should focus on performing high-level DFT calculations to determine the precise activation barriers and reaction rates for the proposed pathways of MOM-TMS. Such studies will be invaluable for its application in drug development, materials science, and atmospheric chemistry.

References

Methoxymethyltrimethylsilane: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling guidelines for the laboratory use of Methoxymethyltrimethylsilane (CAS No. 14704-14-4). The information compiled is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound. This guide includes a summary of physicochemical properties, hazard classifications, personal protective equipment recommendations, emergency procedures, and a general experimental protocol for its application as a protecting group.

Physicochemical and Hazard Data

This compound is a highly flammable liquid and vapor that requires careful handling in a laboratory setting. It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3][4][5] The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14704-14-4 | [1][2][3][4][6] |

| Molecular Formula | C₅H₁₄OSi | [1][3][4][6] |

| Molecular Weight | 118.25 g/mol | [1][3][4] |

| Boiling Point | 83 °C at 740 mmHg | [2] |

| Density | 0.758 g/mL at 25 °C | [2] |

| Flash Point | -6 °C (closed cup) | [2] |

| Refractive Index | n20/D 1.39 | [2] |

Table 2: Hazard Classifications for this compound

| Hazard Classification | Category | Source(s) |

| Flammable Liquids | 2 | [1][2][3] |

| Skin Corrosion/Irritation | 2 | [1][2][3] |

| Serious Eye Damage/Eye Irritation | 2A | [1][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | [1][2][3] |

Table 3: Toxicological and Flammability Data

| Data Point | Value | Notes |

| Acute Oral Toxicity (LD50) | Data not available | Safety Data Sheets indicate that the acute toxicity is unknown.[1] |

| Acute Inhalation Toxicity (LC50) | Data not available | Safety Data Sheets indicate that the acute toxicity is unknown.[1] |

| Acute Dermal Toxicity (LD50) | Data not available | Safety Data Sheets indicate that the acute toxicity is unknown.[1] |

| Lower Explosive Limit (LEL) | Data not available | |

| Upper Explosive Limit (UEL) | Data not available |

Note: The absence of specific toxicological and flammability limit data underscores the need for cautious handling and adherence to stringent safety protocols.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound to prevent exposure.

-

Eye and Face Protection : Wear chemical safety goggles or a face shield.[1]

-

Skin Protection :

-

Gloves : Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Clothing : A flame-retardant lab coat and closed-toe shoes are required.[1]

-

-

Respiratory Protection : If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]

Handling and Storage

Strict adherence to proper handling and storage procedures is crucial to minimize risks.

-

Handling :

-

Work in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[1]

-

Use non-sparking tools and explosion-proof equipment.[1]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1]

-

Avoid breathing vapors or mist.[1]

-

Prevent contact with skin and eyes.[1]

-

-

Storage :

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First Aid Measures

The following diagram outlines the initial steps to take in case of exposure.

Caption: First aid procedures for exposure to this compound.

Firefighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media : Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards : The vapor is heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[1]

-

Protective Equipment : Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1]

Accidental Release Measures

The following workflow should be followed in the event of a spill.

Caption: Workflow for responding to a this compound spill.

Experimental Protocols

This compound is commonly used in organic synthesis as a reagent for the protection of alcohols as methoxymethyl (MOM) ethers. The following is a general, representative protocol for this application. Note: This is a generalized procedure and may require optimization for specific substrates. Always conduct a thorough literature search for procedures tailored to your specific reaction.

General Protocol for the Protection of an Alcohol as a MOM Ether

This protocol is based on the general principles of silyl (B83357) ether chemistry and the known reactivity of related compounds.

References

- 1. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]